9-Ethyl-3-(1-(formylamino)ethyl)carbazole
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Overview
Description
9-Ethyl-3-(1-(formylamino)ethyl)carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole typically involves multi-step organic reactions. One common method includes the alkylation of carbazole followed by formylation and subsequent amination. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often employs scalable processes such as continuous flow synthesis. This method enhances reaction efficiency and product yield while minimizing waste and energy consumption .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, strong acids or bases.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
Substitution: Alkylated or acylated carbazole derivatives.
Scientific Research Applications
9-Ethyl-3-(1-(formylamino)ethyl)carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it has been shown to activate the p53 signaling pathway, leading to increased apoptosis and reduced proliferation of melanoma cells . The compound enhances the phosphorylation of p53 at Ser15 and activates downstream effectors such as p38-MAPK and c-Jun N-terminal kinase (JNK), which are crucial for its antitumor activity .
Comparison with Similar Compounds
9-Ethylcarbazole: A simpler derivative used in organic electronics and as a precursor for more complex carbazole derivatives.
3-Amino-9-ethylcarbazole: Commonly used as a chromogenic substrate in immunohistochemistry.
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.
Uniqueness: 9-Ethyl-3-(1-(formylamino)ethyl)carbazole stands out due to its specific formylamino group, which imparts unique chemical reactivity and biological activity. Its ability to selectively target melanoma cells and activate the p53 pathway makes it a promising candidate for anticancer research .
Properties
CAS No. |
52916-24-2 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[1-(9-ethylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-14(16)15-10-13(8-9-17(15)19)12(2)18-11-20/h4-12H,3H2,1-2H3,(H,18,20) |
InChI Key |
YUCFQWHWDZHHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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